Ethyl oxanilate

Description

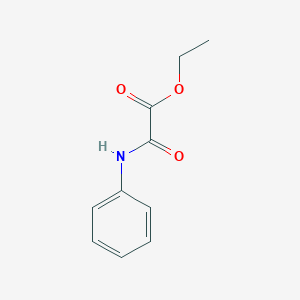

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGAUBHNAKCSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074527 | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-85-8 | |

| Record name | Ethyl oxanilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Approaches to the Synthesis of Ethyl Oxanilate and Its Analogs

Conventional Synthetic Strategies

Amidation and Esterification Pathways of Oxalic Acid Derivatives

The synthesis of ethyl oxanilate can be achieved through the reaction of diethyl oxalate (B1200264) with aniline (B41778) derivatives. chem-soc.si This method, however, can lead to a mixture of products, including the undesired diamide (B1670390), if the reaction conditions are not carefully controlled. chem-soc.si One approach involves the reaction of aniline with diethyl oxalate in boiling toluene (B28343), with the azeotropic distillation of ethanol (B145695) to drive the reaction forward. chem-soc.si The use of boric acid as a catalyst has also been reported in this context. chem-soc.si

Another pathway involves the direct esterification of oxalic acid. orgsyn.org This can be accomplished by reacting anhydrous oxalic acid with absolute ethanol. orgsyn.org The process often requires heating and the removal of water as it is formed to shift the equilibrium towards the product. orgsyn.org A procedure using crystalline oxalic acid heated on a steam bath to remove the water of crystallization before reacting with ethanol has been described, yielding ethyl oxalate in 80-90% of the theoretical amount. orgsyn.org

The formation of byproducts, such as diamides, is a notable challenge in these conventional amidation reactions. For instance, the reaction of oxalyl chloride with two equivalents of an aniline derivative results in the formation of the corresponding diamide as the sole product. chem-soc.si

Acylation Reactions with Substituted Anilines and Activated Oxalyl Chlorides

A more direct and often higher-yielding method for synthesizing this compound involves the acylation of aniline with an activated oxalic acid derivative, such as ethyl oxalyl chloride. chem-soc.si This reaction is typically carried out by dissolving ethyl oxalyl chloride in a suitable solvent like ethyl acetate, cooling the solution, and then slowly adding the aniline derivative. chem-soc.si This method has been used to prepare ethyl 4-cyanooxanilate in high yield (97%). chem-soc.si

The reactivity of the aniline derivative can be influenced by the substituents on the aromatic ring. Research has shown that anilines with electron-withdrawing groups may react differently than those with electron-donating groups. nih.gov For example, 4-cyanoaniline did not react selectively with diethyl oxalate under classical conditions, necessitating the use of the mono acid chloride of oxalic acid for a successful synthesis. chem-soc.siresearchgate.net

Modern and Sustainable Synthetic Methodologies

Solvent-Free and Low-Pressure Synthetic Protocols for Oxanilates

In a move towards more environmentally friendly synthetic methods, solvent-free and low-pressure protocols have been developed for the synthesis of oxanilates. chem-soc.sinih.gov An alternative to the classical reaction in toluene involves performing the reaction under solvent-free conditions and applying low pressure to remove the ethanol byproduct. chem-soc.sinih.govresearchgate.net This approach has been shown to selectively produce this compound derivatives, such as the fluoro and bromo analogues, while the classical method in toluene was less selective and led to the formation of diamides. chem-soc.sinih.govresearchgate.net

The following table summarizes the results of the synthesis of this compound derivatives under different conditions:

| Reactants | Conditions | Product | Selectivity | Reference |

| 4-Fluoroaniline, Diethyl oxalate | Toluene, reflux | Ethyl 4-fluorooxanilate & Diamide | Not selective | chem-soc.si |

| 4-Fluoroaniline, Diethyl oxalate | Solvent-free, low pressure | Ethyl 4-fluorooxanilate | Selective | chem-soc.sinih.govresearchgate.net |

| 4-Bromoaniline, Diethyl oxalate | Solvent-free, low pressure | Ethyl 4-bromooxanilate | Selective | chem-soc.sinih.govresearchgate.net |

| 4-Cyanoaniline, Diethyl oxalate | Toluene, reflux | Diamide | Not selective | chem-soc.siresearchgate.net |

| 4-Cyanoaniline, Ethyl oxalyl chloride | Ethyl acetate, 0°C to RT | Ethyl 4-cyanooxanilate | Selective | chem-soc.si |

One-Pot and Cascade Reaction Sequences for Benzoxazine-2-carboxylates from Anthranilic Acid Derivatives

Modern synthetic strategies also include one-pot and cascade reactions to build more complex molecular architectures from simple starting materials. For instance, 2-substituted-4H-3,1-benzoxazin-4-ones can be synthesized in a one-pot reaction from o-iodoanilines, acid chlorides, and carbon monoxide, catalyzed by palladium. acs.org This reaction proceeds through in situ amide formation, followed by cyclization. acs.org

Another example is the copper-catalyzed tandem reaction of 2-alkynylanilines to produce 2-arylbenzoxazinones. researchgate.net Furthermore, cascade reactions of 2-acylbenzoic acids with amines have been developed for the one-pot synthesis of diverse isoindoloisoquinoline and benzoindolizinoindole derivatives in a metal-free process. researchgate.net While not directly producing this compound, these methods showcase the trend towards efficient and atom-economical syntheses of related heterocyclic structures derived from anthranilic acid, a key starting material in some related syntheses. researchgate.netmdpi.comki.se

Regiochemical and Stereochemical Control in Oxanilate Synthesis

The regioselectivity of the reaction between anilines and oxalic acid derivatives is a critical aspect of this compound synthesis. As mentioned, the reaction of diethyl oxalate with aniline can lead to either the desired monoamide (this compound) or the undesired diamide. chem-soc.si Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the monoamide. The use of ethyl oxalyl chloride, the mono-acid chloride of oxalic acid, provides a more direct route to the monoamide, thus ensuring high regioselectivity. chem-soc.si

While the synthesis of this compound itself does not typically involve the creation of stereocenters, the broader field of synthesizing related compounds, such as benzoxazine-2-carboxylates, can involve stereochemical considerations. For example, the synthesis of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones results in a racemic mixture, indicating a lack of stereocontrol in that particular transformation. mdpi.com The development of stereoselective methods for the synthesis of oxanilate analogs and related heterocycles remains an area of interest for chemists.

Industrial Synthesis Pathways for Diethyl Oxalate as a Key Precursor

Diethyl oxalate, a crucial precursor for the synthesis of this compound, is produced industrially through several established methods. These pathways primarily involve esterification and carbon monoxide coupling reactions, each with distinct characteristics and raw material requirements.

One of the most traditional and widely used methods is the esterification of oxalic acid with ethanol . nih.govfishersci.se In this process, anhydrous oxalic acid and ethanol are reacted, often in the presence of an acid catalyst like sulfuric acid. thegoodscentscompany.com A key challenge in this reversible reaction is the removal of water produced during esterification to drive the reaction to completion. To achieve this, azeotropic distillation is commonly employed, using solvents such as toluene or benzene (B151609) to form a low-boiling azeotrope with water, which is then distilled off. thegoodscentscompany.comiiab.me After the reaction, the crude diethyl oxalate is purified by distillation under reduced pressure. thegoodscentscompany.com

Another approach is the dehydration of ethanol in the presence of oxalic acid . This method also relies on the principle of esterification but emphasizes the removal of water through an azeotropic process with ethanol itself. iiab.me The reaction is typically carried out in stages, with an initial esterification followed by the addition of more ethanol and distillation to remove the water-ethanol azeotrope, ultimately yielding diethyl oxalate. iiab.me

Transesterification of dimethyl oxalate with ethanol presents another viable industrial pathway. fishersci.se This method can overcome issues like equipment corrosion associated with acid-catalyzed esterification. fishersci.se The reaction produces methanol (B129727) as a byproduct, which can be easily removed due to its low boiling point, thereby favoring the forward reaction towards diethyl oxalate formation. fishersci.se Alkaline catalysts are often employed to facilitate this transesterification process. fishersci.se

The selection of a particular industrial pathway for diethyl oxalate production depends on various factors, including raw material availability, energy costs, and environmental regulations.

Interactive Data Table: Industrial Synthesis Methods for Diethyl Oxalate

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Byproducts/Features |

| Esterification | Oxalic acid, Ethanol | Sulfuric acid, Azeotropic distillation (benzene/toluene) | Water (removed by azeotrope) |

| Ethanol Dehydration | Oxalic acid, Ethanol | Azeotropic distillation with ethanol | Water |

| Oxidative Carbonylation | Carbon monoxide, Ethanol, Oxygen | Palladium catalyst, Regeneration-coupling cycle with ethyl nitrite (B80452) | Nitric oxide (recycled), Water |

| Transesterification | Dimethyl oxalate, Ethanol | Alkaline catalysts | Methanol |

Mechanistic Elucidation of Reactions Involving Ethyl Oxanilate Scaffolds

Electrochemical Reaction Mechanisms

The electrochemical behavior of oxalate (B1200264) esters is characterized by reductive processes that lead to the cleavage of the molecule. This reactivity has been harnessed for applications such as the deoxygenation of alcohols. semanticscholar.org

The electrochemical reduction of oxalate esters like ethyl oxanilate proceeds via an Electron transfer-Chemical step (EC) mechanism. semanticscholar.orgumich.edu The initial step involves the transfer of an electron to the dicarbonyl moiety, which acts as the electrophore, to form a radical-anion intermediate. semanticscholar.orgresearchgate.net This intermediate is transient and undergoes a subsequent chemical step, which is a rate-determining cleavage of a carbon-oxygen bond. umich.edu

This cleavage process results in the formation of an oxalate anion and a corresponding radical species (e.g., a benzyl (B1604629) radical in the case of benzyl ethyl oxalates). semanticscholar.orgresearchgate.net The efficiency and pathway of this fragmentation are highly dependent on the stability of the radical formed. researchgate.net For instance, benzylic and allylic groups are particularly effective at promoting this cleavage due to the resonance stabilization of the resulting radical. semanticscholar.orgumich.edu In contrast, without such activating groups, cleavage to an alkane is not observed. umich.edu Studies have confirmed that carbon dioxide is not a gaseous product during the cathodic reduction of diethyl oxalate, supporting the pathway that forms a stable carboxylate anion rather than a carboxylate radical which would be prone to rapid decarboxylation. umich.edu

The kinetics of the reductive cleavage of oxalate esters have been investigated using techniques such as cyclic voltammetry combined with digital simulation. semanticscholar.orgresearchgate.net These studies measure the rates of cleavage of the electrochemically generated radical-anions. semanticscholar.org The rate of this cleavage is significantly influenced by the nature of the substituent on the ester group.

Research on a series of 4-substituted benzyl ethyl oxalates demonstrates a clear substituent effect on the cleavage rate. semanticscholar.org The radical-anions of benzyl esters cleave much more rapidly than that of diethyl oxalate. semanticscholar.org For example, the cleavage rate for the radical-anion of benzyl ethyl oxalate is over 50 times faster than that of diethyl oxalate. semanticscholar.org Electron-withdrawing or halogen substituents can further accelerate the reaction; the radical-anion of 4-chlorobenzyl ethyl oxalate was found to undergo the fastest cleavage among the compounds studied. semanticscholar.org

The table below, derived from experimental data, illustrates the effect of substituents on the cleavage rates of the radical-anions of various oxalate esters. semanticscholar.org

| Compound | Substituent (at position 4 of benzyl group) | k₁ / s⁻¹ (Cleavage Rate Constant) |

|---|---|---|

| Diethyl oxalate | - | < 1 x 10³ |

| Dibenzyl oxalate | -H | 5.5 x 10⁴ |

| Benzyl ethyl oxalate | -H | 2.4 x 10⁴ |

| 4-Methoxybenzyl ethyl oxalate | -OCH₃ | 1.0 x 10⁵ |

| 4-Chlorobenzyl ethyl oxalate | -Cl | > 5 x 10⁵ |

This kinetic data provides compelling evidence for the proposed EC mechanism, where the stability of the leaving radical, influenced by the electronic nature of the substituent, dictates the rate of the chemical cleavage step following the initial electron transfer. semanticscholar.orgresearchgate.net

Reductive Cleavage of Oxalate Esters and Formation of Radical-Anion Intermediates

Carbon-Carbon Bond Formation Reactions

This compound and related oxalate esters are valuable electrophiles for forming new carbon-carbon bonds, serving as precursors to important structures like β-keto esters and α-keto esters.

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules or an ester and another carbonyl compound, catalyzed by a strong base. byjus.comdalalinstitute.com When ethyl oxalate is used as a reactant with an activated methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), it leads to the formation of a β-keto ester. libretexts.org

The mechanism begins with the deprotonation of the activated methylene compound by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. byjus.com This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of the ethyl oxalate molecule. byjus.comlibretexts.org This addition results in a tetrahedral intermediate. Unlike in an aldol (B89426) reaction, this intermediate collapses by expelling an alkoxide leaving group (ethoxide in this case), reforming the carbonyl and yielding the β-keto ester product. libretexts.org

A key feature of the Claisen condensation is the requirement for a full equivalent of base, not just a catalytic amount. libretexts.orgmsu.edu This is because the resulting β-keto ester product has a highly acidic proton on the α-carbon, situated between two carbonyl groups. libretexts.org The alkoxide base generated in the reaction immediately deprotonates this product, forming a new, highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product side, ensuring a high yield. libretexts.orgmsu.edu The final β-keto ester is isolated after neutralization with an aqueous acid in a subsequent workup step. msu.edu

α-Keto esters are significant synthetic precursors, and their preparation can be achieved through the reaction of oxalate ester derivatives with organometallic reagents, such as Grignard or organolithium reagents. scispace.commdpi.comresearchgate.net A straightforward, one-step method involves the direct addition of a Grignard reagent to an oxalate derivative. mdpi.comtandfonline.com

While the reaction of Grignard reagents with diethyl oxalate can produce α-keto esters, it often requires an excess of the oxalate to avoid over-addition, where the Grignard reagent attacks the newly formed ketone. scispace.comresearchgate.net To circumvent this, more reactive oxalate derivatives have been developed. For instance, ethyl 2-pyridyl oxalate has been shown to be an effective reagent for this transformation. scispace.com The reaction is typically carried out by adding the Grignard reagent to an equimolar amount of ethyl 2-pyridyl oxalate at low temperatures (e.g., -78 °C). scispace.com This procedure provides the desired α-keto ester in good yield, with minimal formation of the tertiary alcohol side product from over-addition. scispace.com Any side product formed can be readily separated by distillation. scispace.com This method represents a convenient route to a variety of α-keto esters under mild conditions. scispace.comsemanticscholar.org

Claisen Condensation Reactions of Ethyl Oxalate with Activated Methylene Compounds

Cyclization and Heterocycle Formation Mechanisms

The electrophilic nature of the dual carbonyls in ethyl oxalate and its analogs makes them excellent partners in condensation and cyclization reactions for the synthesis of various heterocyclic systems. uou.ac.inrsc.org

One prominent example is the Reissert indole (B1671886) synthesis. This method facilitates the synthesis of indoles and their derivatives through the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. uou.ac.in The mechanism is initiated by a strong base, like sodium ethoxide, which deprotonates the methyl group of o-nitrotoluene to generate a carbanion. This nucleophilic carbanion then attacks one of the carbonyls of diethyl oxalate, leading to the formation of ethyl o-nitrophenylpyruvate after an initial condensation. Subsequent reductive cyclization of the pyruvate (B1213749) intermediate, often using zinc in acetic acid, results in the formation of the indole ring. uou.ac.in

Another important application is in the synthesis of isoxazoles. The synthesis can begin with the condensation of diethyl oxalate and a substituted acetophenone (B1666503) in the presence of sodium ethoxide. rsc.org This forms a 1,3-dicarbonyl intermediate. This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride. The hydroxylamine condenses with the diketone, followed by an intramolecular cyclization and dehydration to yield the final isoxazole-linked ester product. rsc.org

Furthermore, diethyl oxalate is employed in the synthesis of spiro heterocycles. For example, a one-pot procedure involving the condensation of diethyl oxalate with the α-hydroxy ketone moiety of certain steroid precursors leads to a spiro-2H-furan-3-one framework. beilstein-journals.org This reaction proceeds through an initial condensation to form an α-ketoester, which then undergoes an immediate intramolecular cyclization between the existing hydroxyl group and the newly introduced ester's carbonyl group to form the spirocyclic furanone system. beilstein-journals.org These examples highlight the utility of the oxalate scaffold in constructing complex heterocyclic cores through sequential condensation and cyclization mechanisms.

Cyclization with Nitrogen-Containing Compounds for Pyrimidine (B1678525) and Quinazolinone Synthesis

The oxalyl group, a key feature of the this compound scaffold, is frequently introduced into heterocyclic systems using diethyl oxalate as a reagent. These reactions with nitrogen-containing compounds provide pathways to fused pyrimidine and quinazolinone structures.

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused pyrimidines, can be achieved through the condensation of appropriately substituted aminopyrimidines with diethyl oxalate. For instance, the reaction of 5-acetyl-4-aminopyrimidines with diethyl oxalate in the presence of a base like sodium ethoxide leads to the formation of ethyl 5-oxo-pyrido[2,3-d]pyrimidine-7-carboxylate. researchgate.netresearchgate.net This reaction proceeds via an initial Claisen-type condensation, where the enolate of the acetyl group attacks one of the ester carbonyls of diethyl oxalate. This is followed by an intramolecular cyclization, where the amino group attacks the second ester carbonyl, and subsequent dehydration to form the fused pyridine (B92270) ring.

Similarly, o-aminonicotinamide derivatives can undergo cyclization with diethyl oxalate to yield pyridopyrimidine esters. The mechanism involves the acylation of the amino group by diethyl oxalate, followed by an intramolecular condensation to form the pyrimidine ring fused to the initial pyridine ring.

Quinazolinones are another important class of heterocycles accessible through reactions involving an oxalyl unit. While direct cyclization of this compound is one pathway, a common strategy involves the reaction of anthranilic acid derivatives. For example, the acylation of anthranilic acid followed by ring closure is a standard method for preparing 4(3H)-quinazolinones. acs.org The use of reagents like diethyl oxalate in reactions with 2-aminobenzamides can serve as a route to 2,3-disubstituted quinazolinones. The mechanism involves a double nucleophilic attack from the starting material onto the two electrophilic carbonyl carbons of the oxalate unit.

A general approach for quinazolinone synthesis involves the base-promoted reaction of ortho-halobenzamides with amides, followed by cyclization. rsc.org This highlights the importance of intramolecular nucleophilic attack on a carbonyl group as a key ring-forming step, a principle that also governs the cyclization of oxanilate-derived intermediates.

The following table summarizes representative cyclization reactions for pyrimidine and quinazolinone synthesis involving an oxalyl unit.

| Starting Material (Nitrogen-Containing) | Oxalyl Source | Product Class | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 5-Acetyl-4-aminopyrimidine | Diethyl oxalate | Pyrido[2,3-d]pyrimidine | Intramolecular condensation of the amino group with the second ester carbonyl. | researchgate.netresearchgate.net |

| o-Aminonicotinamide | Diethyl oxalate | Pyrido[2,3-d]pyrimidine | Acylation of the amino group followed by intramolecular cyclization. | |

| Anthranilic acid derivatives | Acyl chlorides (related mechanism) | Quinazolinone | Intramolecular nucleophilic attack of the amide nitrogen on a carbonyl. | acs.org |

| ortho-Fluorobenzamides and Amides | N/A (internal carbonyl) | Quinazolinone | Base-promoted SNAr reaction followed by intramolecular cyclization. | rsc.org |

Intramolecular Cyclizations in Spiro Heterocycle Construction

The this compound scaffold and its core component, the oxalyl group, are instrumental in the synthesis of complex spiro heterocycles. These reactions often involve multicomponent or cascade sequences where an oxalyl unit, typically introduced via diethyl oxalate, serves as a linchpin for constructing the spirocyclic framework.

One notable application is the synthesis of spiro-oxindoles. In a patented process, diethyl oxalate is added to a lithiated indole derivative. researchgate.net The resulting intermediate, containing the oxalyl moiety, is then poised for subsequent cyclization steps to build the spiro system. The mechanism involves the nucleophilic attack of the organometallic indole species on one of the electrophilic carbonyl carbons of diethyl oxalate.

Multicomponent reactions (MCRs) provide an efficient route to spiro compounds. For example, new spiro-1,2,4-triazine derivatives have been synthesized in a one-pot reaction involving acetophenones, diethyl oxalate, ammonium (B1175870) acetate, malononitrile, and a hydrazoyl chloride. sciengine.com In this complex cascade, diethyl oxalate acts as a key building block, reacting with the other components to form an intermediate that undergoes intramolecular cyclization to yield the final spiro product.

The construction of steroidal spiro heterocycles also utilizes the reactivity of the oxalyl group. An intramolecular condensation involving an α-ketoester, generated from the reaction of a steroidal α-hydroxy ketone with diethyl oxalate, produces a spiro-2H-furan-3-one framework. researchgate.netnih.gov The mechanism proceeds via a one-pot condensation-cyclization sequence where the steroidal hydroxy group attacks the newly formed ketone of the α-ketoester side chain.

The following table presents examples of spiro heterocycle synthesis where the oxalyl unit plays a crucial role.

| Reactant 1 | Reactant 2 | Oxalyl Source | Product Class | Key Mechanistic Step | Reference |

|---|---|---|---|---|---|

| Indole derivative (lithiated) | N/A | Diethyl oxalate | Spiro-oxindole | Nucleophilic attack of the lithiated indole on the oxalate ester. | researchgate.net |

| Acetophenone, Ammonium acetate, etc. | Hydrazoyl chloride, Malononitrile | Diethyl oxalate | Spiro-1,2,4-triazine | Multicomponent cascade reaction followed by intramolecular cyclization. | sciengine.com |

| Prednisolone (B192156) precursor (α-hydroxy ketone) | N/A | Diethyl oxalate | Steroidal spiro-2H-furan-3-one | Intramolecular condensation between the 17α-hydroxy group and the α-ketoester carbonyl. | researchgate.netnih.gov |

Theoretical and Experimental Kinetic Investigations of Oxanilate Transformations

The kinetics of reactions involving the this compound scaffold provide fundamental insights into reaction mechanisms, transition states, and the feasibility of different transformation pathways. Theoretical calculations, in particular, have been employed to elucidate the complex thermal decomposition of this compound.

A detailed ab initio computational study investigated the gas-phase elimination kinetics of this compound. researchgate.net The study revealed that the thermal decomposition is not a single-step process but involves a rapid initial decarbonylation to produce the corresponding carbamate (B1207046) intermediate (ethyl phenylcarbamate). This intermediate then undergoes further decomposition through two competing pathways:

Path 1: A six-membered cyclic transition state leads to the formation of unstable phenylcarbamic acid and ethylene (B1197577).

Path 2: A four-membered cyclic transition state results in the formation of phenyl isocyanate and ethanol (B145695).

The calculations indicated that these reactions are concerted and slightly asynchronous. researchgate.net The theoretically estimated kinetic and thermodynamic parameters showed good agreement with available experimental data, validating the proposed mechanistic pathways.

The following table summarizes the key findings from the theoretical kinetic investigation of this compound pyrolysis.

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Initial Step | Thermal Decomposition | Rapid decarbonylation to form ethyl phenylcarbamate. | researchgate.net |

| Decomposition Path 1 | Via 6-membered transition state | Produces phenylcarbamic acid and ethylene. Reaction is concerted and slightly asynchronous. | researchgate.net |

| Decomposition Path 2 | Via 4-membered transition state | Produces phenyl isocyanate and ethanol. Reaction is concerted and slightly asynchronous. | researchgate.net |

| Overall Agreement | Theory vs. Experiment | Calculated kinetic and thermodynamic parameters align well with reported experimental values. | researchgate.net |

Experimental kinetic studies on related systems, such as the acid-catalyzed oxidation of ethyl acetoacetate, also emphasize the importance of enol forms and the nature of the transition state in determining the reaction rate and mechanism. jst.go.jp While not directly studying this compound, these investigations provide a framework for understanding the factors that control the reactivity of β-dicarbonyl and related compounds, including reaction order and the influence of catalysts.

Advanced Spectroscopic Characterization Techniques for Ethyl Oxanilate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of ethyl oxanilate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of a related compound, ethyl methyl oxalate (B1200264), the ethyl group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with adjacent protons. soton.ac.uk For this compound, the protons of the ethyl group would show a quartet around δ 4.3-4.4 ppm (for the -OCH2- group) and a corresponding triplet for the terminal methyl group. The aromatic protons on the aniline (B41778) ring would appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and δ 8.0 ppm, while the N-H proton would present as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. For this compound, signals corresponding to the ethyl group carbons, the two carbonyl carbons of the oxalate moiety, and the carbons of the phenyl ring would be observed. In a similar structure, ethyl (3-oxo-5β-cholan)-24-yl oxalate, the presence of an ethyl oxalate moiety was confirmed by its characteristic ¹³C NMR signals. chem-soc.si The carbonyl carbons are particularly noteworthy, typically resonating in the highly deshielded region of the spectrum (δ 155-165 ppm).

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ethyl (-CH₃) | ~1.3-1.4 | Triplet |

| Ethyl (-CH₂-) | ~4.3-4.4 | Quartet | |

| Phenyl (-C₆H₅) | ~7.0-8.0 | Multiplet | |

| Amide (-NH-) | Variable, broad | Singlet | |

| ¹³C | Ethyl (-CH₃) | ~14 | - |

| Ethyl (-CH₂-) | ~63 | - | |

| Phenyl (-C₆H₅) | ~120-140 | - | |

| Carbonyl (Ester, C=O) | ~158 | - | |

| Carbonyl (Amide, C=O) | ~157 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes. These two methods are complementary, as their selection rules differ based on molecular symmetry. acs.org

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. Due to the presence of two distinct carbonyl environments—ester and amide—two separate bands are expected. In a comparable steroidal ethyl oxalate, the oxalate carbonyls exhibited absorption bands at 1765 and 1742 cm⁻¹. chem-soc.si For this compound, strong C=O stretching bands would be anticipated in the 1650-1750 cm⁻¹ region. Other key IR absorptions include N-H stretching (around 3300 cm⁻¹), C-N stretching, C-O stretching of the ester, and aromatic C-H and C=C vibrations. chemicalbook.com

Raman spectroscopy provides further insight into the molecule's vibrational framework, particularly for non-polar bonds. acs.org Studies on the closely related ethyl oxalate have detailed its Raman spectrum. ias.ac.in For this compound, key Raman signals would include the symmetric vibrations of the aromatic ring and the C-C bond of the oxalate backbone. The analysis of reaction products between diethyl oxalate and calcite has shown that Raman spectroscopy can distinguish between different calcium oxalate hydrates, such as whewellite, weddellite, and caoxite, by identifying their unique O-C-O stretching vibrations. unimib.it

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Amide N-H | Stretch | ~3300 | IR |

| Aromatic C-H | Stretch | ~3000-3100 | IR, Raman |

| Ester C=O | Stretch | ~1730-1750 | IR, Raman |

| Amide C=O | Stretch (Amide I) | ~1670-1690 | IR, Raman |

| Aromatic C=C | Stretch | ~1450-1600 | IR, Raman |

| C-O | Stretch | ~1150-1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgjascoinc.com This technique is particularly useful for analyzing molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as those with π-bonds and heteroatoms. shu.ac.uk

The structure of this compound contains several chromophores: the phenyl ring, the amide group, and the ester group. The conjugation between the phenyl ring and the adjacent amide group creates an extended π-system. This allows for lower energy electronic transitions, primarily π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. mvpsvktcollege.ac.in The absorption spectrum is expected to show distinct bands in the UV region (200-400 nm). The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the aromatic and carbonyl π-systems. libretexts.org The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the oxygen and nitrogen atoms to an antibonding π* orbital. mvpsvktcollege.ac.in These absorption characteristics are sensitive to the solvent environment. shu.ac.uk

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. msu.edu

For this compound (C₁₀H₁₁NO₃), the calculated monoisotopic mass is 193.0739 Da. uni.lu In the mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be observed at m/z 193. Under softer ionization conditions, such as electrospray ionization (ESI), protonated molecules like [M+H]⁺ (m/z 194.081) or sodiated molecules like [M+Na]⁺ (m/z 216.063) are often detected. uni.lu

Electron ionization (EI) induces fragmentation of the molecular ion into smaller, characteristic fragment ions. libretexts.org The fragmentation of esters and amides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, predictable fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester side.

Loss of the ethyl group (•CH₂CH₃).

Cleavage of the amide bond.

Fragmentation of the aniline portion of the molecule.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, providing definitive identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | C₁₀H₁₁NO₃ | 193.07 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₂NO₃⁺ | 194.08 | Protonated Molecule uni.lu |

| [M+Na]⁺ | C₁₀H₁₁NNaO₃⁺ | 216.06 | Sodiated Molecule uni.lu |

Application of Real-Time In-Situ Spectroscopic Methods in Reaction Monitoring

The synthesis or subsequent reactions of this compound can be monitored in real-time using in-situ spectroscopic methods. These techniques analyze the reaction mixture directly as it evolves, without the need for sampling, which can introduce errors and safety risks. acs.orgresearchgate.net This provides a continuous and detailed view of reaction kinetics, the formation of intermediates, and the appearance of products. researchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) probe (e.g., ReactIR™), is a widely used method. frontiersin.orgmt.com For the synthesis of this compound, one could monitor the disappearance of the characteristic vibrational bands of the reactants (e.g., oxanilic acid and ethanol) and the simultaneous growth of peaks corresponding to the this compound product, such as its distinct carbonyl absorptions.

Similarly, in-situ Raman spectroscopy can track changes in the reaction mixture. diva-portal.org This would be particularly effective for monitoring changes in the aromatic ring system or the oxalate backbone. By combining these real-time data streams with kinetic modeling, a comprehensive understanding of the reaction mechanism can be achieved, facilitating process optimization and control. acs.org

Computational Chemistry and Quantum Mechanical Studies on Ethyl Oxanilate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Theoretical investigations into the electronic structure and reactivity of ethyl oxanilate have been conducted using sophisticated computational techniques. nih.govnih.gov Both Density Functional Theory (DFT) and ab initio calculations are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems like atoms and molecules. nih.govthegoodscentscompany.com DFT determines the properties of a system using functionals of the spatially dependent electron density, while ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. nih.govsolvo-chem.com

Studies have employed "ab initio" methods at various levels of theory, including MP2/6-31G, MP2/6-31G(d,p), and the ONIOM [MP2/6-31G (d,p) // MP2/6-31G] approach, to model the gas-phase elimination kinetics of this compound. nih.govnih.gov These calculations are crucial for understanding the molecule's fundamental properties, such as its equilibrium structural geometry and bonding features. nih.gov Analysis of the calculated bond orders and Natural Bond Orbital (NBO) charges has provided detailed insights into the reaction mechanisms, indicating that the elimination reactions are concerted and slightly asynchronous. nih.gov This means the bond-breaking and bond-forming processes occur in a single step but not perfectly in unison.

Prediction of Reaction Enthalpies, Transition States, and Kinetic Parameters for Elimination Reactions

Computational chemistry plays a pivotal role in predicting the thermodynamics and kinetics of chemical reactions. For this compound, theoretical studies have focused on its unimolecular elimination reactions in the gas phase. nih.govnih.gov These reactions, which involve the removal of substituents from the molecule, can proceed through various mechanisms such as E1, E2, or E1cB, each characterized by distinct transition states. fishersci.co.uknih.govuni.lu

Ab initio calculations have successfully mapped out the reaction pathways for the thermal decomposition of this compound. nih.gov The predicted mechanism involves an initial rapid decarbonylation to yield a carbamate (B1207046) intermediate. This intermediate then undergoes parallel decomposition reactions through two distinct pathways:

Path 1: Decomposition via a six-membered cyclic transition state to produce an unstable carbamic acid and ethylene (B1197577). nih.gov

Path 2: Decomposition through a four-membered cyclic transition state to yield isocyanate and ethanol (B145695). nih.gov

Crucially, these computational models allow for the estimation of key parameters like reaction enthalpies, heats of formation, and the energies of transition states. nih.gov The calculated kinetic and thermodynamic parameters have shown good agreement with experimental values obtained from studies conducted over temperature ranges of 350–430°C, validating the accuracy of the theoretical models. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful computational tool used to study these solvent effects and to explore the conformational landscapes of molecules. fishersci.finih.gov MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions and conformational flexibility. fishersci.fiherts.ac.uk

While specific MD simulation studies focused solely on this compound were not prominently featured in the reviewed literature, the application of this methodology is critical for a comprehensive understanding of its properties in solution. For instance, MD simulations can be used to:

Model the explicit interactions between this compound and various solvent molecules. nih.gov

Analyze the conformational ensemble to identify the most stable and populated shapes the molecule adopts in different solvents. fishersci.pt This is often achieved by performing statistical clustering methods on the simulation trajectories. herts.ac.uk

Calculate thermodynamic properties such as solvation free energies, which are essential for predicting solubility and partitioning behavior. fishersci.pt

By simulating this compound in solvents like water, toluene (B28343), or dimethyl sulfoxide, researchers could gain insights into how the solvent shell modulates its structure and reactivity, which is particularly relevant for its synthesis and biological applications. herts.ac.ukfishersci.se

Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxanilate Bioactivity based on Chemo-physical Indexes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity in a quantitative manner. nih.govnih.gov These models are instrumental in drug discovery and agricultural chemistry for predicting the activity of new compounds and optimizing existing ones. nih.govuni.lu

Several QSAR studies have been performed on this compound derivatives to understand their bioactivity as chemical hybridizing agents (CHAs) and male gametocides in plants like chickpea and wheat. nih.govnih.gov These studies aim to induce male sterility to facilitate the production of hybrid seeds. nih.gov

The research identified several key chemo-physical indexes that influence the bioactivity of ethyl oxanilates. These descriptors are used to build mathematical models that predict the efficacy of different derivatives.

Key Findings from QSAR Studies on Ethyl Oxanilates:

| Bioactivity Studied | Plant Species | Key Chemo-physical Indexes | Findings | Citation |

| Chemical Hybridizing Agent | Chickpea (Cicer arietinum) | Swain-Lupton field constant (Fp), Hydrophobic parameter (π), Steric bulk | Field effects and increased steric bulk at the para-position of the phenyl ring enhance activity. Hydrophobicity is a key factor for selectivity. | nih.gov |

| Male Gametocide | Wheat (Triticum aestivum) | Swain-Lupton constant (Fp), Molecular Weight (MW), Molar Refractivity (MR) | Field effect and molecular weight positively contribute to bioactivity, while molar refractivity of the side chain has a negative contribution. | nih.gov |

These QSAR models provide valuable guidance for designing new, more potent this compound derivatives. For example, the models indicate that substituents with strong electron-withdrawing field effects and increased size at the para-position of the aniline (B41778) ring are associated with higher activity. nih.govnih.gov

Organic Transformations and Synthetic Utility of Ethyl Oxanilate Derivatives

Applications in Heterocyclic Chemistry

The electrophilic nature of the carbonyl carbons in ethyl oxanilate and related oxalate (B1200264) esters makes them ideal precursors for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Diethyl oxalate is a key reagent in the construction of pyrimidine (B1678525) and quinazolinone scaffolds, which are core structures in many biologically active molecules.

Pyrimidines: The condensation of diethyl oxalate with compounds containing a urea (B33335) or amidine moiety is a common strategy for pyrimidine synthesis. For instance, the reaction of diethyl oxalate with urea and its analogs leads to the formation of parabanic acid and thioparabanic acid. acs.org Similarly, guanidine (B92328) can react with diethyl oxalate, although it may yield a linear product before cyclization into a pyrimidine-related structure. acs.org The reaction of 4-(p-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with diethyl oxalate in the presence of sodium ethoxide can produce pyrimidotriazines. researchgate.net Another route involves the reaction of nicotinamide (B372718) derivatives with diethyl oxalate to afford pyrido[2,3-d]pyrimidines. rsc.org

Quinazolinones: Quinazolinone derivatives can be readily synthesized from anthranilamide (2-aminobenzamide) or its derivatives. The reaction of anthranilamide with diethyl oxalate is a reported method for preparing 2-carboethoxyquinazoline-4(3H)-one. researchgate.netbu.edu.eg Similarly, reacting 2-ethoxy-4-hydrazinoquinazoline with diethyl oxalate yields 6-ethoxy-2H- Current time information in Bangalore, IN.bdmaee.netchem-soc.sitriazino[4,3-c]quinazoline-3,4-dione, a fused quinazoline (B50416) system. nih.gov Reactions between anthranilic acid derivatives and dialkyl oxalates in glacial acetic acid can also produce alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates. researchgate.net

This compound derivatives are instrumental in building more complex heterocyclic systems like benzoxazines and spirocycles.

Benzoxazines: The synthesis of benzoxazines can be achieved through various routes. One method involves the cyclocondensation of o-phenylenediamine (B120857) with diethyl oxalate to prepare quinoxaline-2,3-dione, a precursor that can be further elaborated into benzoxazine (B1645224) structures. vulcanchem.com More broadly, benzoxazines are synthesized from phenolic compounds, a primary amine, and formaldehyde, a pathway that can incorporate the structural features of this compound derivatives. conicet.gov.armdpi.com

Spiro Heterocycles: Spiro compounds, noted for their unique three-dimensional structures, are of significant interest in drug discovery. nih.gov Diethyl oxalate is a valuable precursor for creating spiro heterocycles. For example, it reacts with acetophenones and other reagents in the presence of a nanocatalyst to generate spiro-1,2,4-triazine derivatives. frontiersin.org An alkoxycarbonyl radical cyclization-cross-coupling cascade using homoallylic oxalate precursors allows for the rapid construction of functionalized spirolactones. nih.gov Furthermore, diethyl oxalate is used in the synthesis of spiro heterocyclic steroids, such as spiro-2H-furan-3-ones, through condensation with the α-hydroxy ketone moiety of steroid precursors like prednisolone (B192156). beilstein-journals.orgnih.gov

Synthesis of Pyrimidines and Quinazolinones from Ethyl Oxalate

Formation of Oxalic Acid Derivatives and Related Esters

This compound itself is a derivative of oxalic acid, and it, along with diethyl oxalate, serves as a starting point for a variety of other related esters and amides through reactions like transesterification and amidation.

The synthesis of this compound derivatives can be achieved through the reaction of diethyl oxalate with aniline (B41778) derivatives. chem-soc.si These reactions can sometimes lead to the formation of a diamide (B1670390) as a byproduct if both carbonyl groups of the diethyl oxalate react. chem-soc.si

Diethyl oxalate undergoes transesterification with other alcohols, such as phenol, to form different oxalate esters like diphenyl oxalate. atamanchemicals.com It can also react with various diols to produce cyclic oxalates, which can serve as protecting groups in organic synthesis. asianpubs.org Furthermore, reactions of ethyl oxamate (B1226882) or dialkyl oxalates with anthranilic acid derivatives can yield different esters or amides, depending on which functional group of the anthranilic acid derivative reacts. researchgate.net Ethyl oxalyl chloride, which can be prepared from diethyl oxalate, is another reactive intermediate used to introduce the ethyloxalyl group, for example, by reacting with a Grignard reagent to furnish an ethyl oxalate derivative. atamanchemicals.comusm.edu

Derivatization for Complex Organic Molecule Synthesis, including Steroidal Derivatives

The oxalyl moiety is a valuable functional handle for the synthesis and derivatization of complex organic molecules, most notably steroids.

The Claisen condensation of diethyl oxalate with ketosteroids is a powerful method for introducing a glyoxalyl group at an active methylene (B1212753) position, creating versatile intermediates for further modification. atamanchemicals.comacs.org This strategy has been used to prepare 2α-methyl derivatives of testosterone (B1683101) and dihydrotestosterone. acs.org

Specific examples of steroidal derivatization include:

The efficient, five-step synthesis of ethyl (3-oxo-5β-cholan)-24-yl oxalate starting from lithocholic acid. chem-soc.si

The condensation of prednisolone derivatives with diethyl oxalate to yield novel spiro steroidal derivatives with potential anti-inflammatory properties. beilstein-journals.orgnih.gov

The synthesis of oxazolyl steroid derivatives from dehydroepiandrosterone, showcasing the utility of oxalate-related chemistry in constructing complex heterocyclic steroid hybrids. google.com

The solid-phase synthesis of complex molecules can also utilize these derivatives. For instance, a hydroxymethylpolystyrene (HMPS) resin derivatized as the ethyl oxalate has been used as a traceless linker for the synthesis of quinazoline libraries. researchgate.net

Functionalization of Electron-Rich Systems with Oxalyl Moieties

The electrophilic character of the carbonyl groups in diethyl oxalate allows it to react with various electron-rich systems, effectively installing an oxalyl or related moiety. This functionalization is a key step in building molecular complexity.

One of the most common applications is the Claisen condensation with ketones, which proceeds via an electron-rich enolate intermediate. This reaction introduces an α,γ-dicarbonyl ester functionality that can exist in its enol form and is a precursor for synthesizing various heterocyclic compounds. bdmaee.netchemicalbook.com This method is particularly useful for the functionalization of ketosteroids at the methylene group adjacent to the carbonyl. atamanchemicals.comacs.org

Electron-rich aromatic systems can also be functionalized. While direct electrophilic substitution on arenes with diethyl oxalate is not typical, related derivatives like aryloxy oxalyl chlorides can be used for the photochemical generation of phenoxyl radicals, which can then participate in further reactions. acs.org Additionally, electrochemical methods can facilitate the reduction of aromatic compounds, which could then react with electrophiles like oxalates. nih.gov The reaction of isatoic anhydride (B1165640) with ethyl acetoacetate, quenched with ethyl chlorooxalate, demonstrates the introduction of an ethyl oxalate group onto a heterocyclic scaffold. usm.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.